N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and coordination chemistry. This compound features a unique structure combining pyrazole, pyrimidine, and picolinamide moieties, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can interact with their targets, causing conformational changes that affect the function of the target .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects that can alter cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is often formed via a cyclization reaction involving a β-ketoester and a guanidine derivative.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a palladium catalyst and a suitable base.
Introduction of the Picolinamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, due to the presence of electron-withdrawing groups.
Coordination Reactions: The nitrogen atoms in the pyrazole and pyrimidine rings can coordinate with transition metals to form complexes.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coordination reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Buchwald-Hartwig amination.
Bases: Common bases include triethylamine and cesium carbonate.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, metal complexes, and oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), showing promising antiproliferative activity against various cancer cell lines.
Coordination Chemistry: It serves as a ligand in the synthesis of transition metal complexes, which can be used as catalysts in organic transformations.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activity.
Uniqueness
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide is unique due to its combination of pyrazole, pyrimidine, and picolinamide moieties, which confer distinct chemical properties and reactivity. This unique structure allows for versatile applications in medicinal chemistry and coordination chemistry, making it a valuable compound for scientific research .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-12(11-4-1-2-5-14-11)18-10-8-15-13(16-9-10)19-7-3-6-17-19/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLTZVERLACRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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